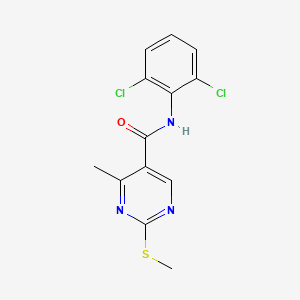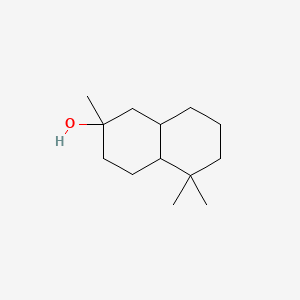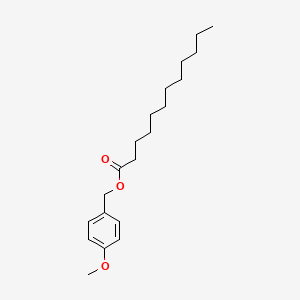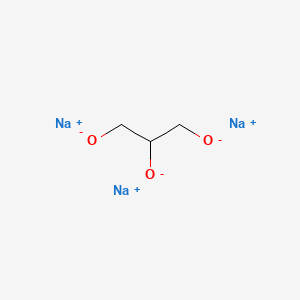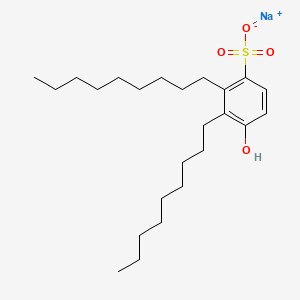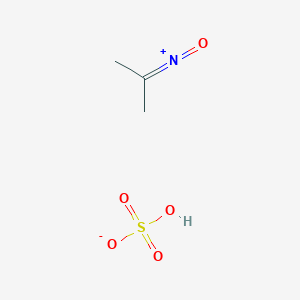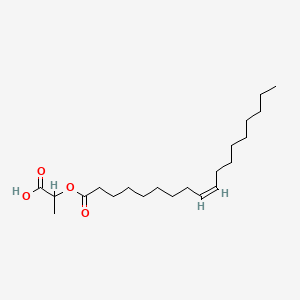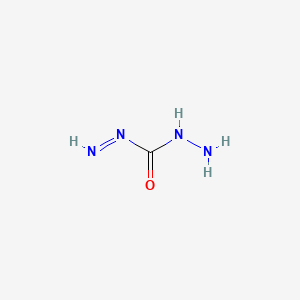
Chromium carbide (CrC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium carbide is a ceramic compound composed of chromium and carbon. It exists in several chemical compositions, including Cr3C2, Cr7C3, and Cr23C6. This compound is known for its high hardness, strength, and excellent corrosion resistance, making it valuable in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Chromium carbide can be synthesized through several methods:
Mechanical Alloying: This involves grinding metallic chromium and pure carbon (graphite) into a fine powder, pressing it into a pellet, and subjecting it to hot isostatic pressing.
Disproportionation Reaction: Chromium carbide coatings can be prepared on graphite surfaces by the disproportionation reaction of Cr2+ in molten NaCl-KCl-Cr-CrF3.
Industrial Production Methods:
Pack Cementation: This method involves growing chromium carbide coatings on substrates like AISI O2 tool steel at temperatures ranging from 900 to 1100°C.
Aluminothermic Reduction: A blend of chromium metal, chromium oxide, and carbon is heated in a vacuum furnace at temperatures above 1500°C. The carbon reacts with chromium oxide to form chromium metal and carbon monoxide gas, which is drawn off.
化学反应分析
Types of Reactions: Chromium carbide undergoes various chemical reactions, including:
Oxidation: Chromium carbide can oxidize at high temperatures, forming chromium oxide and carbon dioxide.
Reduction: It can be reduced by hydrogen or other reducing agents to form metallic chromium and carbon.
Substitution: Chromium carbide can react with other carbides or metals to form mixed carbides or alloys.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Reactions with other carbides or metals at high temperatures.
Major Products:
Oxidation: Chromium oxide (Cr2O3) and carbon dioxide (CO2).
Reduction: Metallic chromium (Cr) and carbon ©.
Substitution: Mixed carbides or alloys, depending on the reacting species.
科学研究应用
Chromium carbide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: Investigated for potential use in biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential in drug delivery systems and as a coating for medical instruments.
Industry: Widely used in wear-resistant coatings, cutting tools, and thermal spraying to enhance the durability and performance of industrial components .
作用机制
Chromium carbide exerts its effects primarily through its high hardness, strength, and corrosion resistance. When integrated into the surface of a metal, it improves the wear resistance and corrosion resistance of the metal, maintaining these properties at elevated temperatures. The compound’s effectiveness is due to the strong covalent bonding between chromium and carbon atoms, which enhances its structural stability and hardness .
相似化合物的比较
Chromium carbide is unique compared to other similar compounds due to its combination of high hardness, strength, and corrosion resistance. Similar compounds include:
Tungsten Carbide (WC): Known for its extreme hardness and used in cutting tools and abrasives.
Titanium Carbide (TiC): Used in cutting tools and wear-resistant coatings.
Silicon Carbide (SiC): Known for its high thermal conductivity and used in high-temperature applications.
Chromium carbide stands out due to its excellent wear resistance and ability to maintain its properties at high temperatures, making it a preferred choice for many industrial applications .
属性
CAS 编号 |
12011-60-8 |
|---|---|
分子式 |
CCr |
分子量 |
64.007 g/mol |
IUPAC 名称 |
methylidynechromium |
InChI |
InChI=1S/C.Cr |
InChI 键 |
FXNGWBDIVIGISM-UHFFFAOYSA-N |
规范 SMILES |
[C]#[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


